ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the Mannich-type condensation reaction, where ethyl carbamate, aldehydes, and dichlorophosphites react in benzene, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Boron Reagents: Used in similar synthetic applications, particularly in cross-coupling reactions.
Uniqueness
Ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
CAS No. |
15223-96-8 |
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Molecular Formula |
C21H30N6O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H30N6O5/c1-4-31-20(29)25-17-11-16(18(22)19(24-17)26-21(30)32-5-2)23-12-15(28)13-27(3)14-9-7-6-8-10-14/h6-11,15,28H,4-5,12-13,22H2,1-3H3,(H3,23,24,25,26,29,30) |
InChI Key |
BMPYWLMMHRQYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(CN(C)C2=CC=CC=C2)O)N)NC(=O)OCC |
Origin of Product |
United States |
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